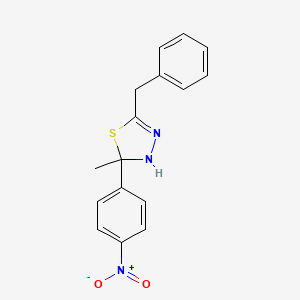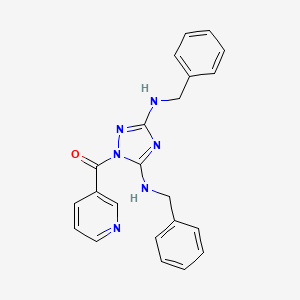![molecular formula C42H36N2O2 B4921541 N,N'-bis[2-(benzyloxy)benzylidene]-3,3'-dimethyl-4,4'-biphenyldiamine](/img/structure/B4921541.png)
N,N'-bis[2-(benzyloxy)benzylidene]-3,3'-dimethyl-4,4'-biphenyldiamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis[2-(benzyloxy)benzylidene]-3,3'-dimethyl-4,4'-biphenyldiamine, also known as BDBBD, is a highly efficient electron transport material used in organic light-emitting diodes (OLEDs). It has attracted significant attention from researchers due to its excellent thermal stability, high quantum efficiency, and long operational lifetime. In
Mecanismo De Acción
The mechanism of action of N,N'-bis[2-(benzyloxy)benzylidene]-3,3'-dimethyl-4,4'-biphenyldiamine in OLEDs is based on its ability to transport electrons from the cathode to the emitting layer. N,N'-bis[2-(benzyloxy)benzylidene]-3,3'-dimethyl-4,4'-biphenyldiamine has a high electron affinity, which allows it to efficiently capture and transport electrons. It can also form a stable interface with the cathode, which reduces the electron injection barrier and facilitates the electron transport.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N,N'-bis[2-(benzyloxy)benzylidene]-3,3'-dimethyl-4,4'-biphenyldiamine, as it is mainly used in optoelectronic devices. However, some studies have shown that N,N'-bis[2-(benzyloxy)benzylidene]-3,3'-dimethyl-4,4'-biphenyldiamine has low toxicity and biocompatibility, which makes it a promising material for biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N'-bis[2-(benzyloxy)benzylidene]-3,3'-dimethyl-4,4'-biphenyldiamine has several advantages for lab experiments, such as its high purity, easy synthesis, and excellent thermal stability. It can also improve the efficiency and stability of optoelectronic devices, which makes it a valuable material for research. However, N,N'-bis[2-(benzyloxy)benzylidene]-3,3'-dimethyl-4,4'-biphenyldiamine has some limitations, such as its high cost and limited solubility in common organic solvents.
Direcciones Futuras
There are several future directions for the research on N,N'-bis[2-(benzyloxy)benzylidene]-3,3'-dimethyl-4,4'-biphenyldiamine. One direction is to explore its potential applications in biomedical fields, such as drug delivery and bioimaging. Another direction is to improve its performance in optoelectronic devices, such as by optimizing its molecular structure and interface properties. Additionally, the synthesis of N,N'-bis[2-(benzyloxy)benzylidene]-3,3'-dimethyl-4,4'-biphenyldiamine can be further optimized to reduce its cost and increase its scalability.
Métodos De Síntesis
N,N'-bis[2-(benzyloxy)benzylidene]-3,3'-dimethyl-4,4'-biphenyldiamine can be synthesized using a simple one-pot reaction. The starting materials include 2-(benzyloxy)benzaldehyde, 3,3'-dimethyl-4,4'-biphenyldiamine, and a catalytic amount of p-toluenesulfonic acid. The reaction is carried out in toluene under reflux conditions, and the product is obtained through column chromatography. The overall yield of N,N'-bis[2-(benzyloxy)benzylidene]-3,3'-dimethyl-4,4'-biphenyldiamine is around 80%, and the purity is higher than 99%.
Aplicaciones Científicas De Investigación
N,N'-bis[2-(benzyloxy)benzylidene]-3,3'-dimethyl-4,4'-biphenyldiamine has been extensively used in OLEDs as an electron transport material due to its excellent electron mobility and high thermal stability. It can improve the efficiency and stability of OLEDs by enhancing the electron injection and transport. N,N'-bis[2-(benzyloxy)benzylidene]-3,3'-dimethyl-4,4'-biphenyldiamine has also been used in other optoelectronic devices, such as organic solar cells and organic field-effect transistors.
Propiedades
IUPAC Name |
N-[2-methyl-4-[3-methyl-4-[(2-phenylmethoxyphenyl)methylideneamino]phenyl]phenyl]-1-(2-phenylmethoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H36N2O2/c1-31-25-35(21-23-39(31)43-27-37-17-9-11-19-41(37)45-29-33-13-5-3-6-14-33)36-22-24-40(32(2)26-36)44-28-38-18-10-12-20-42(38)46-30-34-15-7-4-8-16-34/h3-28H,29-30H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLCPTYWBKAUPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=CC=CC=C3OCC4=CC=CC=C4)C)N=CC5=CC=CC=C5OCC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H36N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B4921469.png)
![4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B4921478.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B4921488.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitro-2,1,3-benzoxadiazol-5-amine](/img/structure/B4921503.png)
![N'-[2-(2,4-dichlorophenoxy)acetyl]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B4921505.png)



![N-[2-(2-pyridinyl)ethyl]cycloheptanamine](/img/structure/B4921531.png)
![3-(4-methoxyphenyl)-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4921545.png)
![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4921547.png)
![5-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4921553.png)
